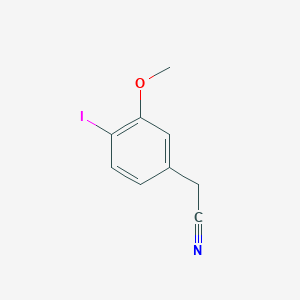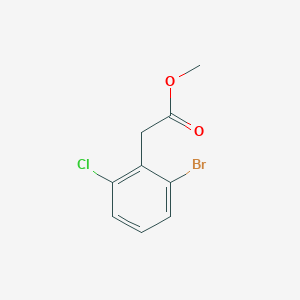![molecular formula C12H19NO5 B6601475 7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid CAS No. 1251002-65-9](/img/structure/B6601475.png)
7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid, or TBOC-OA-ASO for short, is a synthetic compound that has been used for a variety of scientific research applications. It is a versatile molecule that has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TBOC-OA-ASO has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. It has also been used to study the effects of various hormones on the body and to study the effects of various environmental toxins on the body.
Wirkmechanismus
The mechanism of action of TBOC-OA-ASO is not yet fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as protein kinases. This inhibition may lead to the inhibition of certain biochemical pathways, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
TBOC-OA-ASO has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain protein kinases, which can lead to the inhibition of certain biochemical pathways. In addition, it has been found to have an inhibitory effect on the production of certain hormones, such as cortisol and testosterone. Finally, it has been found to be an effective inhibitor of certain environmental toxins, such as polychlorinated biphenyls (PCBs).
Vorteile Und Einschränkungen Für Laborexperimente
TBOC-OA-ASO has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has been found to have a wide range of effects on the body, making it a useful tool for studying the effects of various hormones, drugs, and environmental toxins. However, it has also been found to be a potent inhibitor of certain enzymes, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for TBOC-OA-ASO. One potential direction is to further study its mechanism of action and its effects on various biochemical pathways. Additionally, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs.
Synthesemethoden
TBOC-OA-ASO is synthesized using a two-step process. The first step involves the reaction of a tert-butoxycarbonyl (TBOC) protected amino acid with an aldehyde in the presence of a base catalyst. The resulting product is then reacted with an azaspiro compound in the presence of a strong acid catalyst. This two-step process yields a compound with the molecular formula C7H14NO4.
Eigenschaften
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxa-7-azaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-5-17-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFCWZULCKROMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol](/img/structure/B6601417.png)











